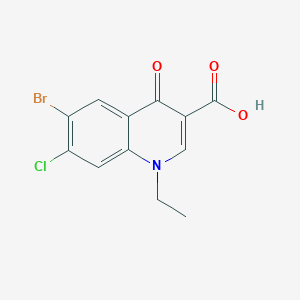

6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

描述

6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and ethyl groups attached to a quinoline core.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of bromine and chlorine atoms through halogenation reactions. The ethyl group is then added via alkylation, and the carboxylic acid functionality is introduced through carboxylation reactions. Specific reaction conditions, such as the use of solvents like methanol or dimethyl sulfoxide (DMSO) and catalysts, are crucial for optimizing yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process .

化学反应分析

Types of Reactions: 6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolone N-oxides.

Reduction: Reduction reactions can convert the quinolone core to dihydroquinoline derivatives.

Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can be further utilized in different applications .

科学研究应用

Chemistry

In synthetic organic chemistry, 6-bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications that can lead to a variety of derivatives with distinct properties.

Biology

The compound has been investigated for its antimicrobial and antiviral properties. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves inhibiting specific enzymes or proteins in microbial cells, which leads to antimicrobial effects. For instance, it has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in vitro .

Medicine

In medicinal chemistry, this compound is being explored for its potential as a pharmaceutical agent . Its derivatives are being studied for their efficacy in treating various infections and diseases. The introduction of halogen atoms like bromine or chlorine has been found to enhance antibacterial activity, making these compounds valuable candidates for further development as therapeutic agents .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in formulations that require specific chemical characteristics or biological activity .

Case Studies

作用机制

The mechanism of action of 6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

相似化合物的比较

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use as an intermediate in the synthesis of ciprofloxacin hydrochloride.

7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Another quinolone derivative with similar structural features.

Uniqueness: The combination of these halogens with the quinoline core provides distinct chemical properties that can be leveraged in various research and industrial contexts .

生物活性

Overview

6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative recognized for its diverse biological activities, particularly in antimicrobial and anticancer research. This compound's unique structural features contribute to its potential therapeutic applications across various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by the presence of bromine and chlorine atoms, along with an ethyl group attached to a quinoline core. The molecular formula is , and it has a molecular weight of approximately 330.56 g/mol .

The biological activity of this compound primarily involves its interaction with specific molecular targets within microbial and cancerous cells. It has been shown to inhibit the activity of key enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and repair. This inhibition leads to bactericidal effects against various pathogens .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy comparable to ciprofloxacin against strains like Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values reported as low as 0.125 μg/mL .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | ≤0.125 | |

| Escherichia coli | ≤0.125 | |

| Pseudomonas aeruginosa | 16 | |

| Acinetobacter baumannii | ≤0.125 |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies demonstrated significant cytotoxicity against various cancer cell lines, including U87 (glioblastoma) and MCF-7 (breast cancer) cells. The compound's mechanism involves cell cycle arrest in the S phase, leading to apoptosis in cancer cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

Case Studies

A notable study highlighted the compound's ability to suppress SARS-CoV-2 viral replication in vitro, demonstrating its potential as an antiviral agent during the COVID-19 pandemic . Another investigation revealed that modifications at the C-7 position of similar quinolone derivatives enhanced their cytotoxicity against cancer cells, indicating a structure-activity relationship that could guide future drug design efforts .

属性

IUPAC Name |

6-bromo-7-chloro-1-ethyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO3/c1-2-15-5-7(12(17)18)11(16)6-3-8(13)9(14)4-10(6)15/h3-5H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQCVNGDOVTSOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。